Cas no 2034239-77-3 (N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide)

N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide
- N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide
- N-((4-cyclohexylthiazol-2-yl)methyl)furan-2-carboxamide
- F6512-1772
- AKOS026692771
- CHEMBL4954805
- 2034239-77-3
-
- インチ: 1S/C15H18N2O2S/c18-15(13-7-4-8-19-13)16-9-14-17-12(10-20-14)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,16,18)
- InChIKey: MJDJYPDYEKREPX-UHFFFAOYSA-N
- ほほえんだ: S1C(CNC(C2=CC=CO2)=O)=NC(=C1)C1CCCCC1
計算された属性
- せいみつぶんしりょう: 290.10889899g/mol
- どういたいしつりょう: 290.10889899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-1772-3mg |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |
2034239-77-3 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6512-1772-15mg |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |
2034239-77-3 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F6512-1772-30mg |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |
2034239-77-3 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
Life Chemicals | F6512-1772-2μmol |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |
2034239-77-3 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6512-1772-5μmol |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |
2034239-77-3 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6512-1772-40mg |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |
2034239-77-3 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
Life Chemicals | F6512-1772-5mg |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |
2034239-77-3 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6512-1772-2mg |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |
2034239-77-3 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6512-1772-10μmol |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |
2034239-77-3 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6512-1772-20mg |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |
2034239-77-3 | 90%+ | 20mg |
$148.5 | 2023-05-17 |
N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamideに関する追加情報
Introduction to N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide (CAS No. 2034239-77-3)
N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide (CAS No. 2034239-77-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to the thiazole and furan derivatives, classes of molecules known for their broad spectrum of biological activities. The presence of a cyclohexyl group and a carboxamide moiety in its structure contributes to its complex reactivity and potential therapeutic applications.
The chemical structure of N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide consists of a thiazole ring fused with a furan ring, both of which are critical for its biological interactions. The thiazole ring is a heterocyclic compound containing sulfur and nitrogen atoms, making it highly versatile in terms of chemical modifications and biological activities. On the other hand, the furan ring introduces additional reactivity due to the presence of an oxygen atom, which can participate in various chemical reactions such as oxidation and reduction.
In recent years, there has been a surge in research focused on thiazole and furan derivatives due to their potential as pharmacophores in drug discovery. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The specific arrangement of atoms in N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide suggests that it may exhibit multiple biological activities, making it a valuable candidate for further investigation.
The cyclohexyl group in the molecule provides steric hindrance, which can influence the compound's solubility and bioavailability. This feature is particularly important in pharmaceutical development, as it can affect how the compound is absorbed, distributed, metabolized, and excreted by the body. Additionally, the carboxamide moiety can form hydrogen bonds with biological targets, enhancing binding affinity and potentially improving therapeutic efficacy.
Recent studies have highlighted the importance of heterocyclic compounds in drug design. For instance, thiazole derivatives have been extensively studied for their antimicrobial properties. Some thiazole-based drugs have already entered clinical use, demonstrating their effectiveness against various pathogens. Similarly, furan derivatives have shown potential in treating inflammatory diseases by modulating key signaling pathways.
The synthesis of N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the cyclohexyl group typically involves Friedel-Crafts alkylation or similar reactions that require precise control over reaction conditions. The subsequent formation of the carboxamide bond often employs coupling reactions such as amide bond formation between carboxylic acids and amines.
In terms of analytical characterization, N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and purity of the compound. Additionally, chromatographic techniques like high-performance liquid chromatography (HPLC) can be employed for purification and quantification purposes.
The pharmacological evaluation of N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide is crucial for understanding its potential therapeutic applications. Initial studies may focus on assessing its cytotoxicity against various cell lines to determine its safety profile. Subsequent investigations could involve testing its activity against specific enzymes or receptors relevant to diseases such as cancer or inflammation.
In conclusion, N-(4-cyclohexyl-1,3-thiazol-2-yl)methylfuran-2-carboxamide represents an intriguing compound with potential pharmaceutical significance. Its unique structural features and reported biological activities make it a promising candidate for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in the development of novel therapeutics.
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